

Investigating (S)-Ceralasertib in Ovarian Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Ceralasertib

Cat. No.: B2849286

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ceralasertib, also known as AZD6738, is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of signaling cascades that senses and responds to DNA damage to maintain genomic integrity. In many cancer cells, including those of ovarian origin, there is an increased reliance on the ATR-mediated checkpoint for survival due to underlying genomic instability and replication stress. This dependency presents a therapeutic vulnerability that can be exploited by ATR inhibitors like Ceralasertib. This technical guide provides an in-depth overview of the preclinical investigation of **(S)-Ceralasertib** in ovarian cancer models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Core Mechanism of Action: ATR Inhibition

Ceralasertib functions by competitively inhibiting the kinase activity of ATR. This prevents the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (CHK1).^[1] The inhibition of the ATR-CHK1 signaling axis leads to the abrogation of cell cycle checkpoints (primarily the G2/M checkpoint), allowing cells with damaged DNA to prematurely enter mitosis. This results in mitotic catastrophe and subsequent apoptosis. Furthermore, ATR inhibition can lead to the collapse of stalled replication forks, generating DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.

Data Presentation: Preclinical Efficacy of Ceralasertib in Ovarian Cancer Models

The following tables summarize the quantitative data on the anti-tumor activity of **(S)-Ceralasertib** as a monotherapy and in combination with other agents in preclinical ovarian cancer models.

Ovarian Cancer Cell Line	Molecular Subtype/Key Mutations	Ceralasertib IC50 (μM)	Notes
OVCAR-8	High-Grade Serous	Not explicitly stated, but sensitive to ATRi	Used in studies showing ATRi sensitizes to chemotherapy.
SKOV3	Adenocarcinoma, TP53 null	Not explicitly stated, but sensitive to ATRi	Endogenous expression of ATR/p-ATR and CHK1/p-CHK1 confirmed.[1]
A2780	Undifferentiated, TP53 wt	Not explicitly stated, but sensitive to ATRi	Endogenous expression of ATR/p-ATR and CHK1/p-CHK1 confirmed.[1]
PEO1	BRCA2-mutant	Not explicitly stated, but relevant for PARPi combination studies	PARPi-sensitive parental line.
Various Cancer Cell Lines	Including ATM-deficient models	0.074–0.67 (IC50-90 range)	General sensitivity range for Ceralasertib in sensitive cancer cell lines.[2]

Note: Specific IC50 values for Ceralasertib in a comprehensive panel of ovarian cancer cell lines are not readily available in the public domain and would typically be generated in-house by research laboratories.

Ovarian Cancer Model	Treatment Regimen	Tumor Growth Inhibition (TGI) / Response	Reference
BRCA2-mutant TNBC Xenograft	Ceralasertib (25 mg/kg, daily) + Olaparib (50 mg/kg, daily)	Complete tumor regression	[2] [3]
ATM-deficient Xenografts	Ceralasertib monotherapy (daily oral dosing)	Significant dose-dependent tumor growth inhibition	[2]

Note: While the most detailed in vivo data for Ceralasertib is from a triple-negative breast cancer (TNBC) model, the strong rationale for its use in homologous recombination-deficient (HRD) cancers makes this a relevant proxy for HRD ovarian cancers.

Combination Therapy	Ovarian Cancer Cell Line	Quantitative Synergy Metric	Key Findings
Ceralasertib + Olaparib	PARPi-resistant HGSOc models	Not explicitly stated (preclinical)	Preclinical data demonstrates that ATR inhibition can re-sensitize PARPi-resistant cells to PARP inhibitors. [4]
Ceralasertib + Cisplatin	Ovarian cancer cell lines	Not explicitly stated	ATR inhibition sensitizes ovarian cancer cells to cisplatin.

Experimental Protocols

Cell Viability Assay (MTT/CellTiter-Glo)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Ceralasertib.

- **Cell Plating:** Seed ovarian cancer cells (e.g., SKOV3, OVCAR-8) in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.
- **Drug Treatment:** Prepare serial dilutions of **(S)-Ceralasertib** in complete culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a control.
- **Incubation:** Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.
- **Viability Assessment:**
 - **For MTT Assay:** Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution) and read the absorbance at 570 nm.
 - **For CellTiter-Glo Assay:** Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.
- **Data Analysis:** Normalize the absorbance/luminescence values to the vehicle-treated controls. Plot the percentage of viable cells against the log-concentration of Ceralasertib and fit a dose-response curve to calculate the IC₅₀ value.

Western Blotting for Pharmacodynamic Markers

This protocol is for detecting changes in protein expression and phosphorylation following Ceralasertib treatment.

- **Cell Lysis:** Plate ovarian cancer cells and treat with Ceralasertib at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.

- SDS-PAGE and Transfer: Denature the protein lysates and load equal amounts onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
 - Phospho-CHEK1 (Ser345)[5][6]
 - Total CHEK1
 - γ -H2AX (phospho-Histone H2A.X Ser139)[7]
 - Total Histone H2A.X
 - β -actin or GAPDH (as a loading control)
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

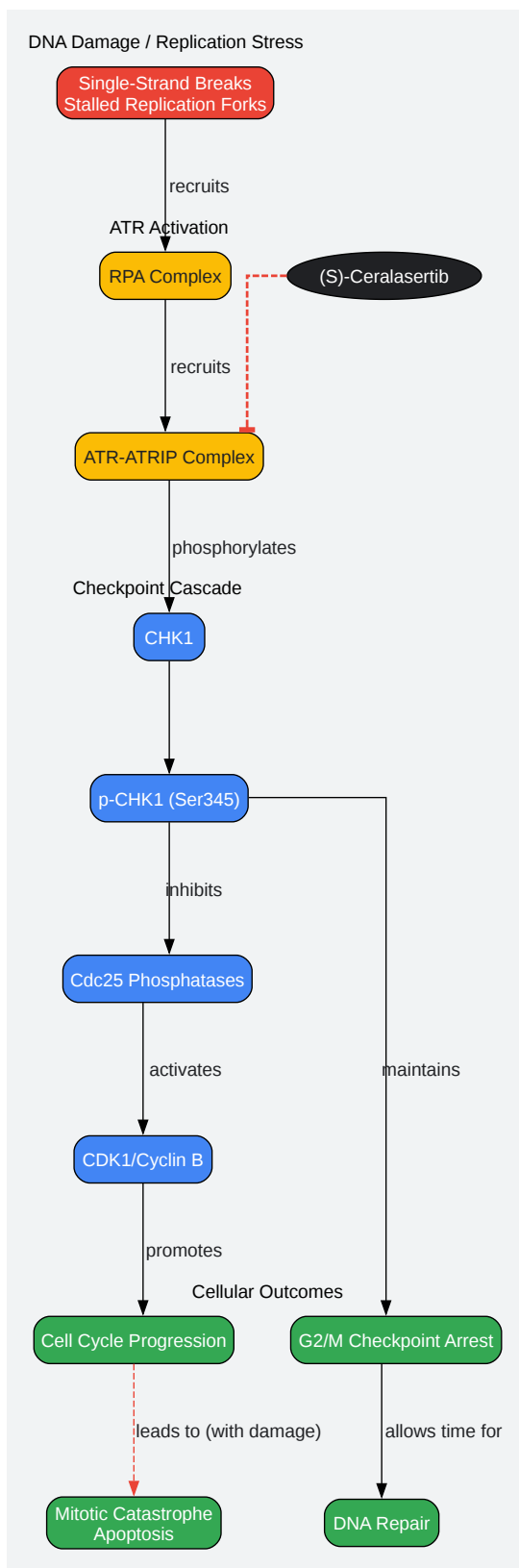
Immunofluorescence for DNA Damage Foci

This protocol is for visualizing and quantifying DNA damage foci (γ -H2AX) and homologous recombination markers (RAD51) in Ceralasertib-treated cells.

- Cell Culture and Treatment: Grow ovarian cancer cells on glass coverslips in a multi-well plate. Treat the cells with Ceralasertib, with or without a DNA damaging agent (e.g., olaparib or cisplatin), for the desired duration.
- Fixation and Permeabilization:

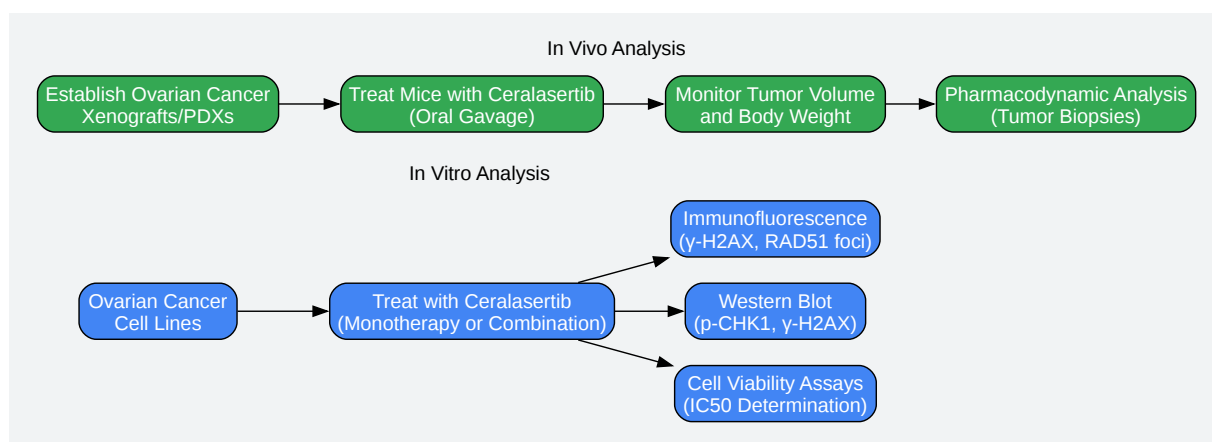
- Wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde for 15 minutes.[\[8\]](#)
- Wash with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[\[8\]](#)
- Blocking and Staining:
 - Wash with PBS.
 - Block with 5% BSA in PBS for 1 hour.[\[8\]](#)
 - Incubate with primary antibodies (e.g., anti- γ -H2AX and anti-RAD51) diluted in blocking buffer overnight at 4°C.[\[9\]](#)
 - Wash with PBS.
 - Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
- Mounting and Imaging:
 - Wash with PBS.
 - Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nuclei).
 - Image the cells using a confocal or high-content imaging system.
- Image Analysis: Quantify the number of foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji or CellProfiler).

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: ATR Signaling Pathway and the Mechanism of Ceralasertib Action.



[Click to download full resolution via product page](#)

Caption: Preclinical Experimental Workflow for Investigating Ceralasertib.

Conclusion

(S)-Ceralasertib has demonstrated significant preclinical activity in various cancer models, and the strong biological rationale for its use in ovarian cancer is supported by both in vitro and in vivo studies. Its ability to inhibit the ATR-CHK1 pathway, induce synthetic lethality in the context of certain DNA repair deficiencies, and synergize with other anticancer agents like PARP inhibitors, makes it a promising therapeutic agent. This technical guide provides a foundational understanding of the key methodologies and expected outcomes when investigating Ceralasertib in ovarian cancer models, serving as a valuable resource for researchers and drug development professionals in the field of gynecologic oncology. Further research focusing on identifying predictive biomarkers of response and optimizing combination strategies will be crucial for the successful clinical translation of Ceralasertib for the treatment of ovarian cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ATR and p-ATR are emerging prognostic biomarkers and DNA damage response targets in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-CHK1 (Ser345) Polyclonal Antibody (PA5-17840) [thermofisher.com]
- 7. ATR inhibition broadly sensitizes ovarian cancer cells to chemotherapy independent of BRCA status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating (S)-Ceralasertib in Ovarian Cancer Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2849286#investigating-s-ceralasertib-in-ovarian-cancer-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com